molecular formula C14H11ClO2 B1614019 2-Chloro-2'-methoxybenzophenone CAS No. 890098-04-1

2-Chloro-2'-methoxybenzophenone

Cat. No. B1614019
M. Wt: 246.69 g/mol
InChI Key: LUHKNTVBLSBHEZ-UHFFFAOYSA-N
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Description

2-Chloro-2’-methoxybenzophenone is a chemical compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 . Its IUPAC name is (2-chlorophenyl)(2-methoxyphenyl)methanone .


Molecular Structure Analysis

The molecular structure of 2-Chloro-2’-methoxybenzophenone consists of a central carbonyl group (C=O) flanked by a 2-chlorophenyl group and a 2-methoxyphenyl group . The InChI code for this compound is 1S/C14H11ClO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-2’-methoxybenzophenone has a melting point of 58-60°C . Other physical and chemical properties such as boiling point, density, and solubility were not available in the search results.

Scientific Research Applications

Application

2-Chloro-2’-methoxybenzophenone is used as a reagent in organic synthesis .

Method of Application

The compound can be used in Friedel-Crafts alkylation reactions . This reaction involves treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .

Results

Despite its utility, the Friedel–Crafts alkylation has several limitations. For one thing, only alkyl halides can be used. Aromatic (aryl) halides and vinylic halides don’t react because aryl and vinylic carbocations are too high in energy to form under Friedel–Crafts conditions .

Material Science

Application

2-Chloro-2’-methoxybenzophenone is incorporated into polymers to increase their resistance to UV radiation .

Method of Application

The compound is incorporated into the polymer matrix. The amount of 2,2′-dihydroxy-4-methoxybenzophenone incorporated into the polymer affects the maximum decomposition temperature and the amount of char residue .

Results

The increase of the 2,2′-dihydroxy-4-methoxybenzophenone amount incorporated into the polymer increases the maximum decomposition temperature and the amount of char residue .

properties

IUPAC Name

(2-chlorophenyl)-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHKNTVBLSBHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641467
Record name (2-Chlorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2'-methoxybenzophenone

CAS RN

890098-04-1
Record name (2-Chlorophenyl)(2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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